molecular formula C10H11N3O2 B13604889 3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid

Cat. No.: B13604889
M. Wt: 205.21 g/mol
InChI Key: ULZWLHGSXUVHPH-UHFFFAOYSA-N
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Description

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring fused with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction typically requires mild conditions and can be carried out in a single step, making it efficient and practical for laboratory synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of multicomponent reactions and condensation processes can be scaled up for larger production. The use of readily available starting materials and mild reaction conditions makes this compound a viable candidate for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the imidazo[1,2-a]pyridine ring.

    Substitution: The amino group can participate in substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways and molecular targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.

    Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.

Uniqueness

3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid is unique due to its specific structural features, which allow for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-amino-3-imidazo[1,2-a]pyridin-2-ylpropanoic acid

InChI

InChI=1S/C10H11N3O2/c11-7(5-10(14)15)8-6-13-4-2-1-3-9(13)12-8/h1-4,6-7H,5,11H2,(H,14,15)

InChI Key

ULZWLHGSXUVHPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(CC(=O)O)N

Origin of Product

United States

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